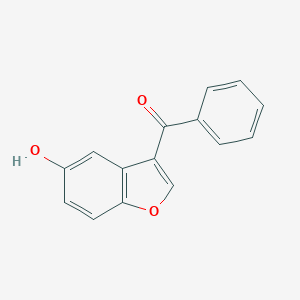

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

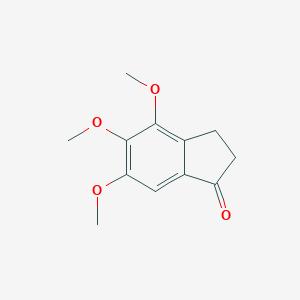

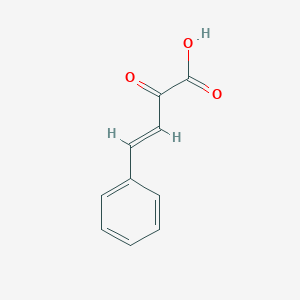

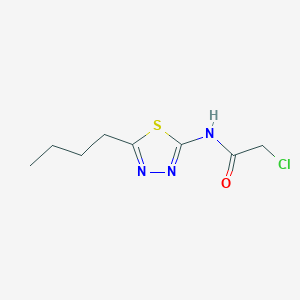

“(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” is a chemical compound with the molecular formula C15H10O3 . It has a molecular weight of 238.24 .

Synthesis Analysis

The synthesis of benzofuran derivatives, such as “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone”, has been reported in the literature. For instance, Liu et al. reported the synthesis and antibacterial evaluation of a new series of 3-methanone-6-substituted-benzofuran derivatives .

Molecular Structure Analysis

The molecular structure of “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” consists of a benzofuran ring attached to a phenyl group through a methanone linkage . The benzofuran ring contains a hydroxyl group at the 5-position .

Physical And Chemical Properties Analysis

“(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” is a compound with a molecular weight of 238.24 g/mol . It has a complex structure with a topological polar surface area of 50.4 Ų .

Aplicaciones Científicas De Investigación

Anti-Tumor Activity

Benzofuran compounds, including (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone, have shown strong biological activities such as anti-tumor . For example, some substituted benzofurans have demonstrated significant cell growth inhibitory effects in different types of cancer cells .

Antibacterial Activity

Benzofuran derivatives have been found to exhibit remarkable antibacterial activity . This makes them potential candidates for the development of new antimicrobial compounds to treat multi-resistant illnesses .

Anti-Oxidative Activity

Benzofuran compounds have been found to possess anti-oxidative properties . This makes them potentially useful in the treatment of diseases caused by oxidative stress.

Anti-Viral Activity

Benzofuran compounds have also shown anti-viral activities . For instance, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .

Anticancer Agents

Benzofuran compounds have been developed and utilized as anticancer agents . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

Drug Synthesis

Benzofuran compounds are used in the synthesis of various drugs . Examples include proton pump inhibitor omeprazole, anti-hypertensive drugs candesartan and telmisartan, anthelmintics albendazole and mebendazole, as well as several other kinds of investigational therapeutic agents including antitumor and anticancer .

Antitumor Agents

A series of new benzofuranone derivatives, containing a heterocyclic substituent linked to benzofuranone nucleus at C-2, were synthesized as potential antitumor agents .

Drug Lead Compounds

Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

Safety and Hazards

Direcciones Futuras

The unique structural features and wide array of biological activities of benzofuran derivatives make them a privileged structure in the field of drug discovery . Therefore, “(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone” and other benzofuran derivatives may have potential applications in the development of new therapeutic agents .

Mecanismo De Acción

Target of Action

Benzofuran derivatives have been known to exhibit potent antibacterial activity .

Mode of Action

It is known that benzofuran derivatives can interact with bacterial cells, leading to their inhibition .

Biochemical Pathways

Benzofuran derivatives are known to interfere with the normal functioning of bacterial cells, leading to their inhibition .

Result of Action

Benzofuran derivatives are known to exhibit antibacterial activity, indicating that they can inhibit the growth of bacterial cells .

Propiedades

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHPCXZMHILLOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344255 |

Source

|

| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

CAS RN |

17249-62-6 |

Source

|

| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Amino-3,3-dimethyl-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B98971.png)